methyl (Z)-4-(4-(benzyloxy)-3-methylphenyl)-2-hydroxy-4-oxobut-2-enoate

Kynurenine-3-monooxygenase Structure-Activity Relationship (SAR) Neuroprotection

Methyl (Z)-4-(4-(benzyloxy)-3-methylphenyl)-2-hydroxy-4-oxobut-2-enoate (CAS 1993667-06-3) is a synthetic, research-grade member of the 4-aryl-2-hydroxy-4-oxobut-2-enoate ester class. This chemical family is established in the primary literature as the most potent series of kynurenine-3-monooxygenase (KMO, also known as kynurenine-3-hydroxylase) inhibitors disclosed at the time of their characterization.

Molecular Formula C19H18O5
Molecular Weight 326.3 g/mol
Cat. No. B12287031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (Z)-4-(4-(benzyloxy)-3-methylphenyl)-2-hydroxy-4-oxobut-2-enoate
Molecular FormulaC19H18O5
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=CC(=O)C(=O)OC)O)OCC2=CC=CC=C2
InChIInChI=1S/C19H18O5/c1-13-10-15(16(20)11-17(21)19(22)23-2)8-9-18(13)24-12-14-6-4-3-5-7-14/h3-11,20H,12H2,1-2H3/b16-11-
InChIKeyOYZXFEYPXDHMER-WJDWOHSUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (Z)-4-(4-(benzyloxy)-3-methylphenyl)-2-hydroxy-4-oxobut-2-enoate: Kynurenine-3-Monooxygenase Inhibitor Class Sourcing Guide


Methyl (Z)-4-(4-(benzyloxy)-3-methylphenyl)-2-hydroxy-4-oxobut-2-enoate (CAS 1993667-06-3) is a synthetic, research-grade member of the 4-aryl-2-hydroxy-4-oxobut-2-enoate ester class [1]. This chemical family is established in the primary literature as the most potent series of kynurenine-3-monooxygenase (KMO, also known as kynurenine-3-hydroxylase) inhibitors disclosed at the time of their characterization [1]. KMO is a critical enzyme in the kynurenine pathway of tryptophan metabolism, a target of significant interest for neuroprotection and modulating neuroinflammation [1]. The compound is differentiated by its specific (Z)-olefin geometry and a 4-(benzyloxy)-3-methylphenyl substituent on the aryl ring, which introduces distinct steric and electronic properties compared to the simpler halogenated prototypes.

Why Methyl (Z)-4-(4-(benzyloxy)-3-methylphenyl)-2-hydroxy-4-oxobut-2-enoate Cannot Be Swapped with Simpler KMO Inhibitor Esters


In the 4-aryl-2-hydroxy-4-oxobut-2-enoate pharmacophore, KMO inhibitory potency is exquisitely sensitive to the nature and position of substituents on the aryl ring [1]. Foundational structure-activity relationship (SAR) studies demonstrate that while a 3-chloro or 3-fluoro substituent confers significant potency, moving the substituent to the 4-position reduces activity by an order of magnitude [1]. The target compound features a unique 4-benzyloxy-3-methyl substitution pattern not present in the original SAR set. This creates a fundamentally different steric footprint and lipophilic profile, meaning its biological activity and physicochemical properties cannot be reliably extrapolated from data on 3-halogenated analogs like methyl 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate (compound 2d) [1]. For procurement in SAR expansion or lead optimization programs, this compound offers a distinct chemical vector for probing lipophilic tolerance and conformational effects in the KMO active site.

Head-to-Head and Class-Level Quantitative Differentiation Evidence for Methyl (Z)-4-(4-(benzyloxy)-3-methylphenyl)-2-hydroxy-4-oxobut-2-enoate


Unique 4-(Benzyloxy)-3-methylphenyl Substituent vs. Prototypical 3-Halogenated Analogs

The target compound incorporates a 4-benzyloxy-3-methyl substitution on the phenyl ring. This differs fundamentally from the most potent reference analogs in the foundational SAR study, such as methyl 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate (2d) and its 3-fluoro counterpart (2f) [1]. The 4-benzyloxy group introduces a large, flexible, lipophilic moiety that explores a different chemical space than the small, electronegative 3-halogen atoms. Benchmarking against the class demonstrates the importance of this alteration: the 4-substituted acid analog (3g, 4-Cl) is at least 10-fold less potent than the optimal 3-substituted acid (3d, 3-Cl, IC50 = 0.32 µM) [1]. The target compound's substitution pattern is predicted to alter both KMO binding kinetics and physicochemical properties like logP and solubility relative to these simpler reference points.

Kynurenine-3-monooxygenase Structure-Activity Relationship (SAR) Neuroprotection

Defined (Z)-Olefin Geometry: A Purity and Conformational Control Parameter

The compound is specified as the single (Z)-isomer. In the foundational study, the 2-hydroxy esters (series 2) were found to exist exclusively in the enol tautomeric form by proton NMR, which uniquely establishes the olefin geometry [1]. For the target compound, the (Z)-configuration is explicitly designated (CAS 1993667-06-3). This contrasts with simpler analogs like 2d which are reported as undefined stereochemical mixtures. The defined (Z)-geometry is critical because the spatial orientation of the hydroxy and aryl groups influences the enol's ability to chelate the active-site iron in KMO. Procuring the pure (Z)-isomer mitigates batch-to-batch variability in biological assays that can arise from stereochemical impurities.

Stereochemistry Enol Tautomerism Chemical Purity

Methyl Ester Prodrug Potential: Comparative Cellular Activity of Ester vs. Acid Analogs

Class-level evidence shows that the methyl ester form (series 2) is a critical tool for probing cellular activity. While the corresponding carboxylic acids (series 3) are more potent in isolated enzyme assays (e.g., 3d IC50 = 0.32 µM vs. 2d IC50 = 1.9 µM), the esters prevent the interferon-γ-induced synthesis of quinolinic acid (QUIN) in primary human macrophage cultures [1]. This suggests the ester serves as a membrane-permeable prodrug, hydrolyzing intracellularly to the active acid. The target compound's methyl ester is therefore hypothesized to offer similar cell-based activity, a crucial advantage for functional assays where the acid forms may have limited passive permeability.

Prodrug Design Cellular Permeability Quinolinic Acid Inhibition

High Vendor-Specified Purity (≥98%) for Reproducible Dose-Response Studies

Commercially, this compound is supplied at a certified purity of NLT 98% (HPLC), as specified by specialist vendors . This level of purity is a critical procurement parameter. Foundational publications on this compound class do not always report purity for in-house synthesized samples, which can introduce variability in dose-response assays. By sourcing material verified at ≥98%, users directly reduce the risk of off-target effects from impurities impacting KMO IC50 determinations, ensuring that pharmacological activity is correctly attributed to the target structure.

Analytical Chemistry Assay Reproducibility Procurement Specification

Optimal Research Application Scenarios for Methyl (Z)-4-(4-(benzyloxy)-3-methylphenyl)-2-hydroxy-4-oxobut-2-enoate Based on Differentiation Evidence


KMO Lead Optimization: Probing Lipophilic and Steric Tolerance in the Aryl-Binding Pocket

For medicinal chemistry teams optimizing a KMO inhibitor series, this compound serves as a dedicated SAR probe. Its 4-benzyloxy-3-methylphenyl group tests a unique vector in chemical space inaccessible to prototypical 3-halogenated analogs like compound 2d. Using this compound in an enzymatic assay (as described in [1]) will directly quantify the potency cost or benefit of a bulky, lipophilic 4-substituent, generating data to refine pharmacophore models.

Cellular Neuroinflammation Model: Investigating Ester Prodrug-Mediated QUIN Suppression

This compound is suited for use in human macrophage or microglial cell culture models of neuroinflammation. Based on class-level evidence that methyl esters effectively suppress interferon-γ-induced quinolinic acid synthesis [1], researchers can employ this compound to study the functional impact of a 4-benzyloxy-3-methyl KMO inhibitor on the kynurenine pathway metabolite profile. This scenario depends on the ester's predicted membrane permeability.

Pharmacophore Validation via Molecular Docking and Co-crystallography

The defined (Z)-olefin geometry and unique 4-benzyloxy substituent make this compound a valuable tool for structural biology. Its procurement with certified high purity (≥98%) ensures suitability for co-crystallization trials with KMO. The resulting structure would provide direct evidence for how the flexible benzyloxy group is accommodated in the active site, validating computational docking poses that are not testable with smaller halogenated analogs [1].

Analytical Reference Standard for KMO Inhibitor Metabolite Identification

In drug metabolism and pharmacokinetics (DMPK) studies, this compound can be used as a reference standard for liquid chromatography-mass spectrometry (LC-MS) method development. Its distinct molecular formula (C19H18O5) and fragmentation pattern provide a unique signature to differentiate from other 4-aryl-2-hydroxy-4-oxobut-2-enoates. This supports the identification and quantification of novel KMO inhibitor candidates in biological matrices.

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